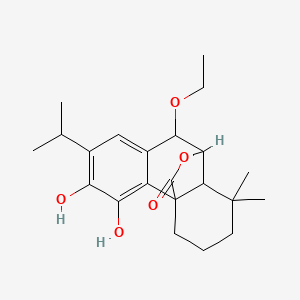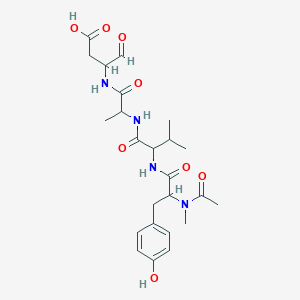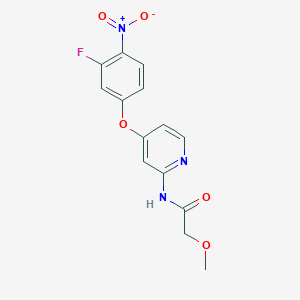
(2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine is a complex organic compound characterized by the presence of a chloro-substituted benzyl group and a pentafluoroethylsulfanyl-propyl chain attached to an amine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a chloro-substituted benzyl halide reacts with a pentafluoroethylsulfanyl-propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom, or the amine group, converting it to a secondary or tertiary amine.
Substitution: The chloro group on the benzyl ring can be substituted with various nucleophiles, such as hydroxide, cyanide, or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are typical.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated benzyl amines or secondary/tertiary amines.
Substitution: Hydroxylated, cyanated, or alkoxylated benzyl derivatives.
科学的研究の応用
(2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
作用機序
The mechanism by which (2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine exerts its effects is primarily through its interaction with specific molecular targets. The chloro and pentafluoroethylsulfanyl groups can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or induction of apoptosis in cancer cells.
類似化合物との比較
(2-Chloro-benzyl)-(3-trifluoromethylsulfanyl-propyl)-amine: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
(2-Bromo-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine: Similar structure but with a bromo group instead of a chloro group.
(2-Chloro-benzyl)-(3-methylsulfanyl-propyl)-amine: Similar structure but with a methylsulfanyl group instead of a pentafluoroethylsulfanyl group.
Uniqueness: The presence of the pentafluoroethylsulfanyl group in (2-Chloro-benzyl)-(3-pentafluoroethylsulfanyl-propyl)-amine imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.
特性
分子式 |
C12H13ClF5NS |
|---|---|
分子量 |
333.75 g/mol |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H13ClF5NS/c13-10-5-2-1-4-9(10)8-19-6-3-7-20-12(17,18)11(14,15)16/h1-2,4-5,19H,3,6-8H2 |
InChIキー |
LMSVVFHOEMWQRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CNCCCSC(C(F)(F)F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12105028.png)


![N-[1-[3-[12-methyl-8-(methylamino)-5-thia-3,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2(6),3,7,10-pentaen-4-yl]phenyl]ethyl]-2-methylsulfonylbenzamide](/img/structure/B12105037.png)
![2-Ethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12105041.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(8alpha,9S)-cinchonan-9-ylurea](/img/structure/B12105047.png)



![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12105078.png)

